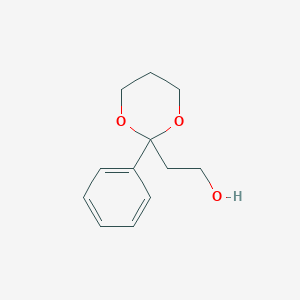
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a phenyl group and an ethanol moiety makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetalization processes. These processes utilize efficient catalysts and continuous removal of by-products to ensure high yields and purity. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol exerts its effects involves its interaction with various molecular targets and pathways. The compound’s polar character leads to hydrogen bonding interactions with other molecules, influencing its reactivity and biological activity . These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: This compound is similar in structure but differs in the position of the hydroxyl group.
1,3-Dioxolane: A related compound with a five-membered ring containing two oxygen atoms.
2-(1,3-Dioxan-2-yl)ethanol: Another similar compound with a different substitution pattern.
Uniqueness
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenyl group and an ethanol moiety makes it particularly versatile for various applications in research and industry .
Propriétés
Numéro CAS |
64374-56-7 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-(2-phenyl-1,3-dioxan-2-yl)ethanol |
InChI |
InChI=1S/C12H16O3/c13-8-7-12(14-9-4-10-15-12)11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
Clé InChI |
SZCZZRFDPGOCNI-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)(CCO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



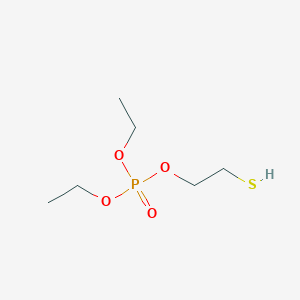
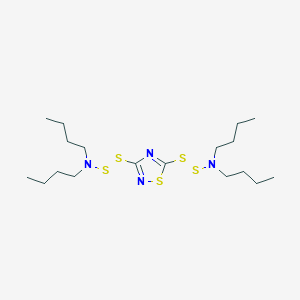
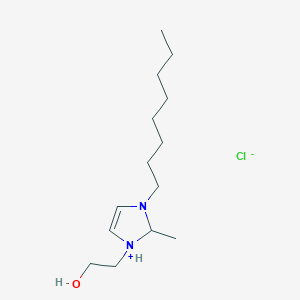

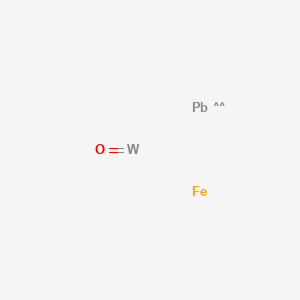
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
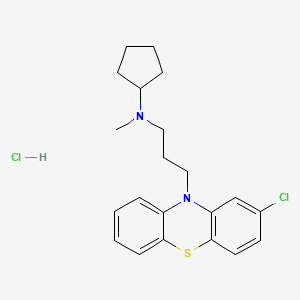
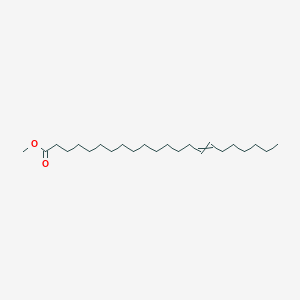
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)
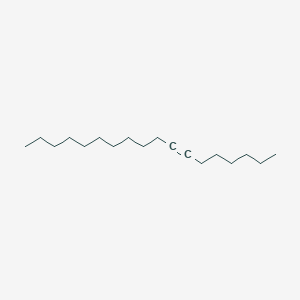
![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
